tert-Butyl (2-amino-6-chlorophenyl)carbamate
Overview
Description
Scientific Research Applications
Boc-protected Amines Synthesis
- A mild and efficient one-pot Curtius rearrangement methodology allows for the synthesis of Boc-protected amines, including tert-Butyl (2-amino-6-chlorophenyl)carbamate derivatives. This process involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, forming an acyl azide intermediate that undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate to yield the desired tert-butyl carbamate at low temperatures and high yields (Lebel & Leogane, 2005).
Metalation and Alkylation Studies
- Research on tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrates their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is useful for preparing α-functionalized α-amino silanes, showcasing the compound's role in synthesizing complex molecules (Sieburth, Somers, & O'hare, 1996).
Synthesis of Amino Acid and Peptide Derivatives
- Tert-Butyl carbazate and Boc-amino acid hydrazides have been used in Michael addition with acrylamide to produce substituted carbazates. These compounds serve as precursors for protected azaglutamine esters and peptides, indicating the versatility of this compound derivatives in peptide synthesis (Gray, Quibell, Jiang, & Baggett, 1991).
Chemoselective Transformations
- The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) has been synthesized from this compound, among other compounds. This process involves chemoselective transformation, highlighting the compound's utility in the selective modification of amino groups in complex molecules (Sakaitani & Ohfune, 1990).
Mechanism of Action
The pharmacokinetics of carbamates can also vary widely. Factors such as the compound’s solubility, stability, and the body’s ability to metabolize it can all affect its bioavailability .
The action environment, including factors like pH, temperature, and the presence of other compounds, can influence the stability and efficacy of carbamate compounds .
Properties
IUPAC Name |
tert-butyl N-(2-amino-6-chlorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVVXXGQWWCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-00-0 | |
Record name | 954239-00-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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